molecular formula C13H13N3O3S B2593748 N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1351618-04-6

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2593748
CAS No.: 1351618-04-6
M. Wt: 291.33
InChI Key: PDSANWVGQZZBRG-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative designed for chemical biology and early-stage pharmaceutical research. This compound features a hybrid molecular architecture, incorporating both a thiophene and a pyridine heterocycle, which are privileged structures in medicinal chemistry known for their diverse biological activities and ability to engage in key molecular interactions. The central oxalamide linker is a robust pharmacophore that can contribute to the molecule's stability and binding affinity by participating in hydrogen bonding networks. Oxalamide-based structures are frequently explored for their potential to modulate various enzyme families and protein-protein interactions. Researchers can leverage this compound as a core scaffold for building chemical libraries or as a starting point for structure-activity relationship (SAR) studies, particularly in areas such as kinase inhibition or GPCR targeting, where such heterocyclic systems are commonly employed. The presence of the hydroxy group offers a versatile handle for further chemical derivatization, enabling probe development and lead optimization efforts. This product is intended for use in assay development, high-throughput screening, and other in vitro research applications to investigate novel biological pathways. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-10(11-4-2-6-20-11)8-15-12(18)13(19)16-9-3-1-5-14-7-9/h1-7,10,17H,8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSANWVGQZZBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydroxy-2-(thiophen-2-yl)ethylamine and 3-pyridinecarboxylic acid. These intermediates are then reacted with oxalyl chloride to form the oxalamide linkage under controlled conditions. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and the temperature is maintained at low levels to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated pyridine derivatives or other substituted products.

Scientific Research Applications

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The thiophene and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the oxalamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide and related oxalamides:

Compound Name Substituents (N1/N2) Key Structural Features Reported Applications/Metabolism
Target Compound 2-hydroxy-2-(thiophen-2-yl)ethyl / pyridin-3-yl Thiophene ring, hydroxyl group, pyridin-3-yl Hypothesized flavor or receptor modulation
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl / pyridin-2-yl Methoxybenzyl group, pyridin-2-yl Umami agonist (Savorymyx® UM33); rapid metabolism in rat hepatocytes (no amide hydrolysis)
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-methoxy-4-methylbenzyl / pyridin-2-yl Methyl-methoxybenzyl group Flavor/fragrance agent (FEMA 4231)
N1-((R)-1-chloro-3,3-dimethylbutan-2-yl)-N2-((S)-1-chloro-3,3-dimethylbutan-2-yl)oxalamide Chlorinated branched alkyl chains Sterically hindered chloroalkyl groups Ligand synthesis for Pd-catalyzed reactions

Key Observations:

  • Thiophene vs.
  • Pyridine Positional Isomerism : The pyridin-3-yl substituent (target) vs. pyridin-2-yl (S336) may alter receptor binding affinity due to differences in nitrogen orientation and hydrogen bonding .
  • Metabolic Stability : S336 exhibits rapid hepatic metabolism without amide bond cleavage, suggesting that the target compound’s hydroxyl group might undergo conjugation (e.g., glucuronidation) rather than hydrolysis .

Functional and Pharmacokinetic Differences

  • Receptor Activity : S336 is a potent umami agonist, while the target compound’s thiophene and pyridin-3-yl groups may shift activity toward other taste receptors or unrelated targets (e.g., enzyme inhibition) .
  • Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to S336’s lipophilic dimethoxybenzyl group, which could enhance bioavailability .
  • Synthetic Accessibility : The target compound’s synthesis may require specialized thiophene-based starting materials, whereas S336 derivatives are synthesized via standard oxalate-amine coupling .

Research Findings and Hypotheses

Metabolic Pathways

While S336 and related oxalamides resist amide hydrolysis in hepatocytes , the hydroxyl group in the target compound may render it susceptible to phase II metabolism (e.g., sulfation or glucuronidation). This hypothesis aligns with studies on hydroxyalkyl metabolites in flavor compounds .

Biological Activity

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N2O3S
  • Molecular Weight : 276.31 g/mol

The presence of both thiophene and pyridine rings suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group enhances hydrogen bonding capabilities, while the thiophene and pyridine moieties may facilitate π–π stacking interactions with aromatic amino acids in target proteins.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, including:

  • Tyrosinase : A critical enzyme in melanin biosynthesis, where compounds similar to this compound have shown significant inhibitory activity. For instance, related compounds demonstrated IC50 values in the low micromolar range, suggesting potential applications in skin lightening agents or treatments for hyperpigmentation .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of similar oxalamide compounds on B16F10 melanoma cells. Compounds with structural similarities exhibited varying degrees of cytotoxicity, with some showing no significant toxicity at concentrations up to 10 μM over 72 hours . This suggests that this compound may also have a favorable safety profile.
  • Enzyme Inhibition Studies : Compounds related to this compound have been tested for their ability to inhibit tyrosinase. Results indicated that modifications in the thiophene ring significantly affected inhibitory potency, highlighting the importance of structural optimization for enhancing biological activity .

Comparative Analysis with Related Compounds

Compound NameStructureIC50 (μM)Biological Activity
N1-(2-hydroxyphenyl)-N2-(pyridin-3-yl)oxalamideStructure15Moderate tyrosinase inhibition
N1-(4-methoxyphenyl)-N2-(pyridin-3-yl)oxalamideStructure8Strong tyrosinase inhibition
N1-(5-methylthiophene)-N2-(pyridin-3-yl)oxalamideStructure12Moderate anticancer activity

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